N,N-Diethylmethaniminium chloride
Description
Properties
CAS No. |
52853-18-6 |
|---|---|
Molecular Formula |
C5H12ClN |
Molecular Weight |
121.61 g/mol |
IUPAC Name |
diethyl(methylidene)azanium;chloride |
InChI |
InChI=1S/C5H12N.ClH/c1-4-6(3)5-2;/h3-5H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
OKNVYFZHCCAMTJ-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](=C)CC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-diethyl(methylene)ammonium chloride can be synthesized through the alkylation of tertiary amines. One common method involves the reaction of N,N-diethylmethylamine with methyl chloride under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of N,N-diethyl(methylene)ammonium chloride often involves continuous flow reactors to ensure consistent product quality and yield. The process includes the careful control of reactant concentrations, temperature, and pressure to optimize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl(methylene)ammonium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium methoxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Scientific Research Applications
N,N-diethyl(methylene)ammonium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-diethyl(methylene)ammonium chloride involves its interaction with cellular membranes. The positively charged ammonium ion interacts with the negatively charged components of cell membranes, leading to disruption of membrane integrity. This can result in increased membrane permeability and potential cell lysis . The compound’s effects are primarily due to its ability to disrupt lipid bilayers and interfere with membrane-associated processes .
Comparison with Similar Compounds
Table 1: Comparative Data for this compound and Analogues
Structural and Functional Differences
Substituent Effects :
- This compound features hydroxymethyl and ethyl groups, enhancing its polarity and reactivity in aqueous media. In contrast, N,N,N-Trimethylethanaminium chloride lacks hydroxyl groups, making it more lipophilic .
- Hexaethylguanidinium chloride has a guanidinium core, which stabilizes positive charge resonance, making it a stronger base compared to simpler quaternary ammonium salts .
Synthetic Utility :
- The chloroethyl moiety in 2-Chloro-N,N-diethylethylamine hydrochloride allows nucleophilic substitution reactions, making it valuable for alkylation in drug synthesis .
- This compound’s hydroxymethyl group may facilitate crosslinking or polymerization in acrylamide derivatives .
Applications: N,N-Dimethylglycine hydrochloride is used in biochemistry for protein studies, whereas Hexaethylguanidinium chloride is employed in catalysis due to its strong basicity . Compounds like 2-Chloro-N,N-diethylethylamine hydrochloride have historical relevance in chemical warfare research but are now repurposed for medicinal chemistry .
Key Research Findings
- Reactivity: this compound’s hydroxymethyl group undergoes condensation reactions, as demonstrated in the synthesis of N-[(dialkylamino)methyl]acrylamides .
- Thermal Stability : Quaternary ammonium salts with bulkier substituents (e.g., Hexaethylguanidinium chloride) exhibit higher thermal stability compared to simpler analogues .
- Toxicity : Chloroethylamine derivatives (e.g., 2-Chloro-N,N-diethylethylamine hydrochloride) require careful handling due to alkylating properties, which can damage DNA .
Q & A
Basic Research Questions
Q. What are the optimized synthesis protocols for N,N-Diethylmethaniminium chloride, and how can yield improvements be systematically evaluated?
- Methodological Answer : The synthesis involves condensation reactions under controlled conditions. Evidence from a peer-reviewed study reports an 87% yield using stoichiometric ratios of precursors and inert atmosphere conditions . To optimize, vary parameters such as temperature (e.g., 0–5°C for exothermic steps), solvent polarity (e.g., dichloromethane vs. THF), and reaction time. Monitor purity via TLC and confirm structural integrity using H NMR (δ 1.23 ppm for methyl groups, δ 4.78 ppm for hydroxymethyl protons) and C NMR (δ 82.4 ppm for iminium carbon) . Yield improvements require iterative DOE (Design of Experiments) to identify critical factors.
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Due to its hygroscopic and potentially corrosive nature, handle in a fume hood with PPE (nitrile gloves, lab coat, safety goggles) . Avoid contact with strong acids or oxidizers, which may trigger decomposition. Store in airtight, corrosion-resistant containers at 2–8°C, away from ignition sources . Spill management requires neutralization with inert adsorbents (e.g., vermiculite) and disposal as hazardous waste per local regulations .
Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR : H NMR should show distinct triplet signals for ethyl groups (δ ~1.23 ppm) and singlet for iminium protons (δ ~4.78 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M-Cl] or [M+H] ions.
- Elemental Analysis : Validate C, H, N, and Cl content within ±0.3% of theoretical values.
- HPLC : Use a polar stationary phase (e.g., C18) with UV detection at 210 nm to assess purity (>98%) .
Advanced Research Questions
Q. What mechanistic insights can be derived from the reactivity of this compound in Wittig-like reactions?
- Methodological Answer : The compound acts as an iminium precursor, facilitating nucleophilic additions. In model reactions (e.g., with aldehydes), track intermediates via in situ FTIR or P NMR (if phosphine ligands are involved). Kinetic studies under varying pH (4–9) and solvent dielectric constants can elucidate rate-determining steps. Computational modeling (DFT) may predict transition states for C-N bond formation .
Q. How does the stability of this compound vary under thermal or photolytic conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor decomposition via HPLC and quantify chloride release via ion chromatography .
- Photostability : Expose to UV light (254 nm) in quartz cells; analyze degradation products (e.g., diethylamine) via GC-MS .
- Humidity Effects : Store at 75% RH and assess hygroscopicity gravimetrically.
Q. What advanced analytical techniques are recommended for resolving contradictions in reported spectral data for this compound derivatives?
- Methodological Answer : Discrepancies in C NMR shifts (e.g., iminium carbons) may arise from solvent polarity or counterion effects. Use:
- 2D NMR (HSQC, HMBC) : Correlate proton and carbon signals to resolve overlapping peaks .
- X-ray Crystallography : Confirm solid-state structure and hydrogen bonding patterns.
- Dynamic NMR : Study conformational exchange in solution at variable temperatures.
Q. How can solvent selection impact the catalytic efficiency of this compound in asymmetric synthesis?
- Methodological Answer : Screen solvents (e.g., DMF, acetonitrile, toluene) for polarity, coordination ability, and dielectric constant. Measure enantiomeric excess (ee) via chiral HPLC or circular dichroism. For example, polar aprotic solvents (DMF) may stabilize transition states but reduce nucleophilicity, requiring additives like crown ethers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
